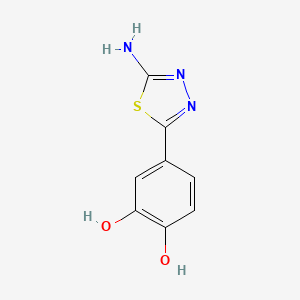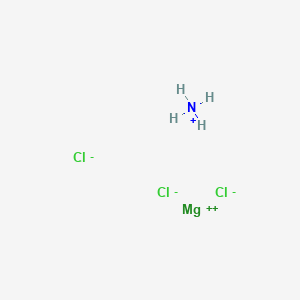
12-Epinapelline
Overview
Description
12-Epinapelline is a diterpene alkaloid isolated from the plant species Aconitum baicalense. It is known for its complex structure and significant biological activities, including anti-inflammatory and anaesthetic properties . This compound is part of a larger group of diterpenoid alkaloids, which are known for their diverse pharmacological effects.
Mechanism of Action
Target of Action
12-epi-Napelline, also known as Napelline or 12-Epinapelline, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating cell proliferation, making it a significant target in leukemia treatment .
Mode of Action
12-epi-Napelline interacts with its targets by inhibiting the PI3K/AKT signaling pathway . This inhibition results in a decrease in leukemia cell proliferation . Furthermore, 12-epi-Napelline stimulates the growth of colonies from fibroblast precursors .
Biochemical Pathways
The compound affects the TGF-β/BMP signaling pathway mediated by Bone Mesenchymal Stem Cells (BMSCs) . This pathway is crucial for the transformation of BMSCs into chondrocytes .
Pharmacokinetics
It’s known that the compound is a diterpene alkaloid isolated from aconitum baikalense .
Result of Action
The treatment of chondrocytes with 12-epi-Napelline results in the down-regulation of inflammatory factors such as IL-1β, COX-2, TNF-α, and MMP-13. In contrast, anabolic cytokines like Col-2, BMP-2, TGF-β1, and Sox9 are increased to normal chondrocyte levels . These changes also occur in BMSCs .
Biochemical Analysis
Biochemical Properties
12-Epinapelline plays a significant role in biochemical reactions, particularly in the context of inflammation and cellular growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to stimulate the growth of colonies from fibroblast precursors, indicating its interaction with growth factors and signaling molecules involved in cell proliferation . Additionally, its anti-inflammatory properties suggest interactions with enzymes and proteins involved in inflammatory pathways, although specific enzymes and proteins have not been detailed in the available literature.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to stimulate the growth of fibroblast precursor colonies, which implies a role in cell proliferation and tissue regeneration . Furthermore, its anti-inflammatory activity suggests that this compound can modulate cell signaling pathways related to inflammation, potentially affecting gene expression and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications for inflammatory conditions and tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high anti-inflammatory activity comparable to that of sodium diclofenac, without exhibiting ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs . This suggests that this compound maintains its efficacy over time and does not degrade into harmful byproducts under experimental conditions.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed its anti-inflammatory and analgesic properties. At a dosage of 0.025 mg/kg, this compound exhibited high antiexudative activity comparable to sodium diclofenac . Additionally, its analgesic activity was found to be comparable to sodium metamizole, with the antinociceptive effect being naloxone-dependent and realized via opioid receptor modulation . These findings indicate that this compound is effective at low doses and has a favorable safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and cell growth. The compound’s anti-inflammatory activity suggests that it may interact with enzymes and cofactors involved in inflammatory responses
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to stimulate fibroblast precursor growth suggests that it may be efficiently transported to target cells and tissues involved in tissue regeneration
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Epinapelline is typically isolated from the epigeal parts of Aconitum baicalense through a series of extraction and purification processes. The isolation involves the use of solvents such as methanol, ethanol, and chloroform . The compound can be further purified using techniques like column chromatography and recrystallization.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve the cultivation of Aconitum baicalense, followed by solvent extraction and purification processes. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 12-Epinapelline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, which has been studied for its unique properties .
Scientific Research Applications
12-Epinapelline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of diterpenoid alkaloids.
Biology: The compound’s anti-inflammatory properties make it a subject of interest in biological studies, particularly in understanding inflammation pathways.
Medicine: Due to its anaesthetic and anti-inflammatory activities, this compound is being explored for potential therapeutic applications.
Industry: The compound’s unique properties are being investigated for use in developing new pharmaceuticals and other industrial applications
Comparison with Similar Compounds
Aconitine: Another diterpene alkaloid with similar anaesthetic properties.
Mesaconitine: Known for its anti-inflammatory and analgesic effects.
Hypaconitine: Exhibits significant anti-inflammatory activity.
Uniqueness of 12-Epinapelline: What sets this compound apart is its specific structural features and the unique combination of biological activities. Unlike some of its counterparts, this compound has shown a distinct ability to stimulate the growth of colonies from fibroblast precursors, making it a valuable compound for research in tissue regeneration and wound healing .
Properties
IUPAC Name |
11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZKLKDEOMJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





